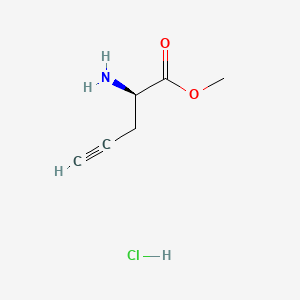
D-Propargylglycine methyl ester hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Propargylglycine methyl ester hydrochloride: is a chemical compound with the molecular formula C6H9NO2Cl . It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a propargyl group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Propargylglycine methyl ester hydrochloride typically involves the esterification of D-Propargylglycine with methanol in the presence of a catalyst. One common method includes the use of sulfoxide chloride as a reagent. The reaction is carried out by adding methanol and D-Propargylglycine into a reactor, followed by the slow addition of sulfoxide chloride while maintaining the temperature below 55°C. After the addition, the temperature is controlled between 55-65°C, and the mixture is subjected to reflux reaction, vacuum azeotropic distillation, and temperature-controlled cooling crystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of D-Propargylglycine methyl ester hydrochloride may involve the use of deep eutectic solvents (DES) as eco-friendly catalysts. DESs are formed by mixing choline chloride with hydrogen bond donors like oxalic acid, glycerol, or urea. These solvents are inexpensive, non-toxic, and biodegradable, making them suitable for sustainable organic synthesis .
化学反应分析
Types of Reactions: D-Propargylglycine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield D-Propargylglycine and methanol.
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst, resulting in the formation of a carboxylic acid and an alcohol.
Basic Hydrolysis (Saponification): Uses a base like sodium hydroxide to hydrolyze the ester, producing a carboxylate salt and an alcohol.
Major Products Formed:
Hydrolysis Products: D-Propargylglycine and methanol.
Substitution Products: Various derivatives depending on the nucleophile used.
科学研究应用
D-Propargylglycine methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of D-Propargylglycine methyl ester hydrochloride involves its interaction with molecular targets and pathways. The propargyl group can participate in various biochemical reactions, potentially inhibiting or modifying the activity of specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
L-Propargylglycine methyl ester hydrochloride: A stereoisomer with similar chemical properties but different biological activities.
D-Phenylglycine methyl ester hydrochloride: Another glycine derivative with a phenyl group instead of a propargyl group.
Uniqueness: D-Propargylglycine methyl ester hydrochloride is unique due to the presence of the propargyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various synthetic and research applications .
属性
分子式 |
C6H10ClNO2 |
|---|---|
分子量 |
163.60 g/mol |
IUPAC 名称 |
methyl (2R)-2-aminopent-4-ynoate;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H/t5-;/m1./s1 |
InChI 键 |
YTSKPYFAKGFHRE-NUBCRITNSA-N |
手性 SMILES |
COC(=O)[C@@H](CC#C)N.Cl |
规范 SMILES |
COC(=O)C(CC#C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















